molecular formula C18H16N4O2 B2380694 Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034434-47-2

Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2380694
CAS No.: 2034434-47-2
M. Wt: 320.352
InChI Key: GYSWURRFNMKUJL-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of isoquinoline, pyridazine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with pyridazine and pyrrolidine intermediates under specific conditions. For instance, the reaction may proceed through the formation of hetaryl isocyanates, which then react with alcohols to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of isoquinoline, pyridazine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

isoquinolin-1-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(17-15-5-2-1-4-13(15)7-10-19-17)22-11-8-14(12-22)24-16-6-3-9-20-21-16/h1-7,9-10,14H,8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSWURRFNMKUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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